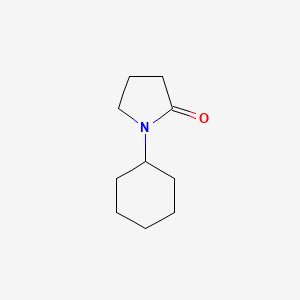

N-Cyclohexyl-2-pyrrolidone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYDAVFRVJXFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044716 | |

| Record name | 1-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Pyrrolidinone, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-2-pyrrolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6837-24-7 | |

| Record name | N-Cyclohexyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-2-PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM8P1VVNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Cyclohexyl-2-pyrrolidone from Cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexyl-2-pyrrolidone, a versatile solvent and intermediate, from the reaction of cyclohexylamine and γ-butyrolactone. This document details the optimized reaction conditions, a plausible experimental protocol, and the underlying reaction mechanism. Quantitative data for reactants and the product are presented in tabular format for clarity. Additionally, visualizations of the reaction pathway and a general experimental workflow are provided using the DOT language for Graphviz.

Introduction

This compound (CHP) is a high-boiling, aprotic, and biodegradable solvent with a wide range of applications in the electronics, textiles, and pharmaceutical industries.[1] Its unique properties, including high solvency and stability, make it a valuable component in photoresist strippers, dye carriers, and as an intermediate in the synthesis of various organic compounds.[1] This guide focuses on a common and efficient method for its synthesis: the acid-catalyzed reaction of cyclohexylamine with γ-butyrolactone.

Reaction Scheme and Mechanism

The synthesis of this compound from cyclohexylamine and γ-butyrolactone is an acid-catalyzed nucleophilic acyl substitution reaction. The primary amine (cyclohexylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone (γ-butyrolactone). The reaction proceeds through the ring-opening of the lactone, followed by an intramolecular cyclization to form the final product and a molecule of water.

The reaction is catalyzed by an acid, such as phosphoric acid, which protonates the carbonyl oxygen of γ-butyrolactone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by cyclohexylamine.

Reaction Pathway Diagram

Caption: Figure 1. Reaction Pathway for the Synthesis of this compound.

Experimental Data

Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Appearance |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 134.5 | 0.865 | Colorless to yellowish liquid |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 204-206 | 1.12 | Colorless oily liquid |

| This compound | C₁₀H₁₇NO | 167.25 | 284 | 1.007 | Colorless to yellow liquid[1] |

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the synthesis of this compound as reported in the literature.

| Parameter | Value | Reference |

| Molar Ratio (γ-Butyrolactone:Cyclohexylamine:Phosphoric Acid) | 1.0 : 2.0 : 0.15 | [2] |

| Reaction Temperature (°C) | 170 - 200 | [2] |

| Reaction Time (hours) | 2 | [2] |

| Yield (%) | 90.3 | [2] |

| Purity (%) | 99.5 | [2] |

Spectroscopic Data for this compound

| Spectroscopy | Key Peaks / Signals |

| ¹H NMR | Signals for the cyclohexyl protons and the protons of the pyrrolidone ring. |

| ¹³C NMR | A characteristic peak for the carbonyl carbon around 175 ppm. |

| IR (cm⁻¹) | A strong absorption band for the C=O stretch, typically in the range of 1670-1690 cm⁻¹. |

Experimental Protocol

The following is a representative experimental protocol based on the optimized conditions and general laboratory practices.

Materials and Equipment

-

Cyclohexylamine (99%+)

-

γ-Butyrolactone (99%+)

-

Phosphoric acid (85%)

-

Round-bottom flask equipped with a reflux condenser and a heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Distillation apparatus for purification

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, combine γ-butyrolactone and cyclohexylamine in a 1.0:2.0 molar ratio.

-

Catalyst Addition: While stirring, slowly add phosphoric acid to the mixture, corresponding to 0.15 molar equivalents relative to γ-butyrolactone.

-

Reaction: Heat the reaction mixture to 170-200 °C under a reflux condenser for 2 hours with continuous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Work-up (Proposed):

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain a product with high purity (>99.5%).

Experimental Workflow Diagram

References

Spectroscopic Profile of N-Cyclohexyl-2-pyrrolidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexyl-2-pyrrolidone (CAS No. 6837-24-7), a versatile solvent and intermediate used in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexyl ring and the pyrrolidone ring. The chemical shifts are influenced by the electron-withdrawing effect of the amide group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | m | 1H | N-CH (Cyclohexyl) |

| ~3.20 | t | 2H | -N-CH₂- (Pyrrolidone) |

| ~2.25 | t | 2H | -C(=O)-CH₂- (Pyrrolidone) |

| ~1.95 | m | 2H | -CH₂-CH₂-C(=O)- (Pyrrolidone) |

| ~1.80 - 1.60 | m | 5H | Cyclohexyl protons |

| ~1.40 - 1.10 | m | 5H | Cyclohexyl protons |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (Amide) |

| ~53.0 | N-CH (Cyclohexyl) |

| ~48.0 | -N-CH₂- (Pyrrolidone) |

| ~32.0 | -CH₂- (Cyclohexyl) |

| ~31.0 | -C(=O)-CH₂- (Pyrrolidone) |

| ~26.0 | -CH₂- (Cyclohexyl) |

| ~25.0 | -CH₂- (Cyclohexyl) |

| ~18.0 | -CH₂-CH₂-C(=O)- (Pyrrolidone) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption band corresponding to the carbonyl group of the amide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2855 | Strong | C-H stretch (Aliphatic) |

| ~1680 | Strong | C=O stretch (Amide) |

| ~1450 | Medium | C-H bend (Methylene) |

| ~1260 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 167 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 124 | Moderate | [M - C₃H₇]⁺ |

| 86 | High | [C₅H₁₀N]⁺ (Base Peak)[1] |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : A small amount of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition :

-

¹H NMR : A standard pulse sequence is used. The spectral width is typically set to cover the range of 0-10 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. The spectral width is typically set to 0-200 ppm. A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied to the crystal, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation : A GC-MS system is used, consisting of a gas chromatograph for separation and a mass spectrometer for detection.

-

GC Conditions :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program : The oven temperature is ramped to ensure separation of the analyte from any impurities and the solvent.

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range : The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular weight (e.g., m/z 40-300).

-

-

Data Processing : The mass spectrum corresponding to the GC peak of this compound is extracted and plotted as relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic data acquisition and analysis for structural elucidation.

References

An In-depth Technical Guide to the Solubility of N-Cyclohexyl-2-pyrrolidone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclohexyl-2-pyrrolidone (CHP), a versatile aprotic solvent with significant applications in various industrial and research sectors, including electronics, textiles, and pharmaceuticals. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this guide also furnishes a detailed experimental protocol for determining the solubility of CHP in organic solvents, empowering researchers to generate precise data tailored to their specific needs.

Introduction to this compound (CHP)

This compound, with the CAS number 6837-24-7, is a colorless to pale yellow liquid known for its high boiling point, low vapor pressure, and excellent thermal and chemical stability.[1][2] Its molecular structure, featuring a polar lactam ring and a nonpolar cyclohexyl group, imparts a unique solvency profile, making it effective in dissolving a wide range of organic compounds and polymers.[2][3] This versatility has led to its use as a co-solvent in photoresist stripping formulations in the electronics industry, as a dye carrier in the textile industry, and as a potential excipient in drug delivery systems.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior as a solvent and for designing experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO | [5][6] |

| Molecular Weight | 167.25 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 12 °C | [7] |

| Boiling Point | 154 °C at 7 mmHg | [7][8] |

| Density | 1.007 g/mL at 25 °C | [5][9] |

| Refractive Index | n20/D 1.499 | [5][9] |

| Vapor Pressure | 0.05 mmHg at 25 °C | [10] |

| Water Solubility | Soluble | [4][7] |

Solubility of this compound in Organic Solvents

The following table summarizes the qualitative solubility of this compound in various organic solvent classes.

| Solvent Class | Qualitative Solubility | Reference(s) |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | [3] |

| Ketones (e.g., Acetone) | Soluble | [3] |

| Esters (e.g., Ethyl Acetate) | Soluble | [3] |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | [3] |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | [3] |

| Ethers | Soluble | [3] |

Experimental Protocol for Determining Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.[11][12][13] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[12]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on a shaker or in an orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solute.[12][13] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles.[12] This step is critical to avoid overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).

-

Determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or mg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Application in Photoresist Stripping

This compound is a key component in many photoresist stripper formulations, often used as a co-solvent with other high-boiling point solvents like N-methyl-2-pyrrolidone (NMP).[3][4] Its function is to enhance the performance of the stripper by broadening the solubility range for various photoresist polymers and their post-exposure byproducts.

The general mechanism of photoresist stripping involves the penetration of the solvent into the polymer matrix, causing it to swell and soften. This allows the polymer to be lifted off the substrate surface. The high solvency of CHP helps to effectively dissolve the resist material, preventing redeposition and ensuring a clean surface.

Photoresist Stripping Workflow

Caption: A generalized workflow for the removal of photoresist using a stripper formulation containing this compound.

Conclusion

This compound is a valuable solvent with a broad range of applications. While quantitative solubility data in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this critical parameter through a detailed experimental protocol. The provided workflow diagrams for solubility determination and photoresist stripping offer clear visual aids for understanding these key processes. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their respective fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 6837-24-7 [smolecule.com]

- 3. ashland.com [ashland.com]

- 4. N-Cyclohexyl Pyrrolidone For Sale | 6837-24-7 [whamine.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6837-24-7 [chemicalbook.com]

- 8. This compound CAS#: 6837-24-7 [m.chemicalbook.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. 1-シクロへキシル-2-ピロリドン High-boiling aprotic solvent., 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

N-Cyclohexyl-2-pyrrolidone (CHP): A Technical Guide to Aqueous Miscibility and Phase Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-2-pyrrolidone (CHP) is a versatile, high-boiling, aprotic solvent with a unique thermal-responsive behavior in aqueous solutions. Unlike typical compounds that exhibit increased solubility with temperature, CHP demonstrates a Lower Consolute Solution Temperature (LCST), a property of significant interest in advanced applications such as smart polymers, controlled drug delivery, and stimuli-responsive systems. This technical guide provides an in-depth analysis of the water miscibility and phase behavior of CHP, detailed experimental protocols for its characterization, and a summary of its relevant physicochemical properties.

Introduction to this compound (CHP)

This compound (C₁₀H₁₇NO, CAS: 6837-24-7) is a colorless to pale yellow liquid known for its powerful solvency, low vapor pressure, and high thermal stability.[1][2] Structurally, it consists of a five-membered lactam ring (pyrrolidone) with a cyclohexyl group attached to the nitrogen atom. This combination of a polar amide moiety and a nonpolar cycloaliphatic group gives CHP its distinctive solubility characteristics, making it miscible with most organic solvents while exhibiting complex behavior in water.[3][4] Its properties make it a valuable component in various industrial and research applications, including electronics manufacturing, textile dyeing, and increasingly, in pharmaceutical formulations due to its solvent properties and unique phase behavior.[3][5]

Thermoresponsive Phase Behavior in Water: The LCST Phenomenon

The most notable characteristic of the this compound and water system is its exhibition of a Lower Consolute Solution Temperature (LCST). This is a thermodynamic property where the components are fully miscible below a critical temperature but undergo phase separation into two distinct liquid phases (a CHP-rich phase and a water-rich phase) above this temperature.[6]

At lower temperatures, hydrogen bonding between the carbonyl group of the pyrrolidone ring and water molecules dominates, facilitating complete miscibility. As the temperature increases, the kinetic energy of the molecules rises, disrupting these favorable hydrogen bonds. Consequently, hydrophobic interactions associated with the cyclohexyl group become dominant, leading to the expulsion of water molecules and resulting in phase separation. This reversible, temperature-triggered transition from a single-phase homogeneous solution to a two-phase system is a key feature exploited in "smart" material applications.[6]

Caption: Logical diagram of LCST behavior in the CHP-water system.

Quantitative Phase Behavior Data

Detailed concentration-dependent cloud point data for the binary system of this compound and water is not extensively tabulated in publicly available literature. However, studies and technical data sheets report a Lower Consolute Temperature (LCT), which is the minimum temperature of the phase separation curve, of approximately 47 °C (320 K) .[6] Some sources indicate this phase separation occurs in the range of 50-55°C.[1] It is crucial to note that the exact cloud point temperature—the temperature at which the solution becomes turbid upon heating—is dependent on the concentration of CHP in water, as well as other factors like pH and the presence of salts.[5]

| Parameter | Value / Description | Reference(s) |

| Phase Behavior Type | Lower Consolute Solution Temperature (LCST) | [6] |

| Miscibility below LCST | Fully miscible with water in all proportions. The system exists as a single, homogeneous liquid phase. | [6] |

| Behavior above LCST | Undergoes phase separation, forming two immiscible liquid phases (a water-rich phase and a CHP-rich phase), resulting in a cloudy appearance. | [1][6] |

| Reported LCST Value | Approximately 47 °C (320 K). This represents the minimum temperature on the temperature-composition phase diagram at which separation occurs. | [6] |

| Influencing Factors | The precise cloud point temperature is dependent on CHP concentration, pH, and the presence of dissolved salts. | [5] |

Experimental Protocol: Determination of Cloud Point Temperature

The cloud point is the most common experimental measure used to characterize the LCST behavior of a solution. The following protocol details the methodology for determining the cloud point of CHP-water mixtures using turbidimetry, a technique that measures the loss in light transmission intensity due to scattering by the formation of a second phase.

Principle

As a CHP-water solution is heated past its cloud point temperature, the mixture transitions from a clear, homogeneous solution to a turbid (cloudy) emulsion. This change is caused by the formation of microscopic droplets of the second phase that scatter light. A spectrophotometer or a dedicated turbidimeter can be used to monitor the transmittance (or absorbance) of light through the sample as a function of temperature. The cloud point is typically defined as the temperature at which the light transmittance drops to a specific percentage (e.g., 50%) of its initial value.

Materials and Equipment

-

This compound (≥99% purity)

-

Deionized or distilled water

-

Analytical balance

-

Glass vials or cuvettes with caps

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (peltier-based is recommended for precise temperature ramping)

-

Magnetic stirrer and small stir bars (optional, for ensuring thermal equilibrium)

-

Calibrated temperature probe

Experimental Workflow

Caption: Experimental workflow for cloud point determination via turbidimetry.

Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a series of CHP-water solutions of known concentrations (e.g., 1, 5, 10, 20, 30 wt% CHP).

-

Use an analytical balance to accurately weigh the required amounts of CHP and water directly into clean, dry vials.

-

Ensure the solutions are thoroughly mixed and fully dissolved at room temperature.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength to a region where neither component absorbs significantly, typically in the visible or near-infrared range (e.g., 600-800 nm).

-

Set the temperature controller of the cuvette holder to a starting temperature well below the expected cloud point (e.g., 25 °C).

-

-

Measurement:

-

Transfer a sample solution to a clean cuvette (if using a magnetic stirrer, add a small stir bar).

-

Place the cuvette in the temperature-controlled holder and allow the sample to thermally equilibrate until the transmittance reading is stable. This initial reading corresponds to 100% transmittance for the clear solution.

-

Begin the temperature ramp, heating the sample at a slow, controlled rate (e.g., 0.5 °C/min or 1.0 °C/min). A slow rate is crucial to ensure thermal equilibrium and obtain an accurate cloud point.

-

Continuously record the percent transmittance and the temperature.

-

-

Data Analysis:

-

Plot the percent transmittance as a function of temperature.

-

The resulting curve will show a sharp decrease in transmittance over a narrow temperature range.

-

The cloud point temperature (T_cp) is determined from this curve. It is most commonly defined as the temperature at which the transmittance drops to 50% of the initial value. Alternatively, the onset of the drop or the inflection point of the curve can be used.

-

Repeat the measurement for each concentration to map the concentration-dependence of the cloud point.

-

Applications in Drug Development and Research

The unique thermoresponsive properties of CHP and similar pyrrolidone-based structures are of growing interest to the pharmaceutical industry.

-

Drug Solubilization: CHP is a powerful solvent capable of dissolving a wide range of active pharmaceutical ingredients (APIs).[5]

-

Injectable Drug Depots: Formulations can be designed that are liquid and injectable at room temperature but form a gel-like depot in-situ upon injection into the warmer body environment (37 °C). This depot can then provide sustained release of the entrapped drug over an extended period.

-

Stimuli-Responsive Systems: The sharp phase transition can be used to trigger drug release or control the permeability of membranes in response to temperature changes.

-

Enhanced Transdermal Delivery: Its properties as a solvent and its interaction with biological membranes can be leveraged to act as a penetration enhancer for transdermal drug delivery systems.

Conclusion

This compound exhibits a fascinating and useful thermoresponsive phase behavior in water, characterized by a Lower Consolute Solution Temperature. While detailed quantitative data on its concentration-dependent cloud point is sparse in general literature, its LCST of approximately 47 °C provides a critical benchmark for its application. The ability to precisely measure this phase transition using established protocols like turbidimetry allows researchers and drug development professionals to harness this unique property for creating advanced, stimuli-responsive formulations and materials. Understanding and controlling the miscibility of CHP in aqueous systems is key to unlocking its full potential in next-generation pharmaceutical and chemical applications.

References

- 1. Buy this compound | 6837-24-7 [smolecule.com]

- 2. This compound | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (CAS 6837-24-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. ashland.com [ashland.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of N-Cyclohexyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-2-pyrrolidone (CHP) is a versatile organic solvent with a range of applications in the electronics, textile, and pharmaceutical industries. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety, and formulation development. This technical guide provides a comprehensive overview of the known thermodynamic data for CHP, details the experimental protocols for their determination, and presents visual representations of its synthesis and analytical workflows.

Core Thermodynamic Properties

This compound (C₁₀H₁₇NO, Molar Mass: 167.25 g/mol ) is a colorless to pale yellow liquid at room temperature.[1][2] Its thermodynamic stability and solvent characteristics are dictated by its molecular structure, which includes a polar lactam ring and a nonpolar cyclohexyl group.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative data for the key thermodynamic properties of this compound. It is important to note that while physical properties like melting and boiling points are experimentally determined, the core thermodynamic values such as enthalpy, entropy, and Gibbs free energy of formation are largely based on estimations from group contribution methods.[1]

Table 1: Physical and Phase Transition Properties

| Property | Value | Conditions |

| Melting Point | 12 °C (285 K)[1][2] | - |

| Boiling Point | 284 °C (557 K)[2] | 760 mm Hg |

| 154 °C (427 K)[1] | 7 mm Hg | |

| Density | 1.007 g/mL[1][2] | 25 °C |

| Vapor Pressure | 0.05 mm Hg[1] | 25 °C |

| Viscosity | 11.5 cP[2] | - |

| Flash Point | >110 °C (>230 °F)[1] | - |

Table 2: Estimated Thermochemical Properties

| Property | Estimated Value | Method |

| Standard Enthalpy of Formation (ΔHf°) | -420 ± 15 kJ/mol[1] | Group Contribution |

| Standard Molar Entropy (S°) | 285 ± 10 J/mol·K[1] | Group Contribution |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -285 ± 20 kJ/mol[1] | Thermodynamic Cycle Calculations |

Solubility Behavior

A notable thermodynamic characteristic of this compound is its inverse temperature-dependent solubility in water.[1] It is fully miscible with water below a lower consolute temperature of approximately 47-52°C. Above this temperature, phase separation occurs. This behavior is crucial for applications in smart polymers and drug delivery systems.

Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound can be derived from its experimentally determined enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of liquid this compound at constant volume.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Ignition wire (e.g., nickel-chromium)

-

Crucible (silica or platinum)

-

Calibrated thermometer or temperature probe

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration:

-

Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible.

-

Measure and attach a length of ignition wire to the electrodes in the bomb head, ensuring it touches the pellet.

-

Add a small, known amount of water (approx. 1 mL) to the bomb to saturate the internal atmosphere.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Immerse the bomb in a known volume of water in the calorimeter's bucket.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Determine the heat capacity of the calorimeter from the known enthalpy of combustion of benzoic acid and the measured temperature change.

-

-

Sample Measurement:

-

Accurately weigh a sample of this compound (a liquid, so it will be weighed in a gelatin capsule or similar container) and place it in the crucible.

-

Repeat the procedure from calibration (steps 2-8) with the CHP sample.

-

Calculate the heat of combustion of CHP based on the temperature rise and the calorimeter's heat capacity, making corrections for the heat of combustion of the ignition wire and any auxiliary materials like the capsule.

-

-

Calculation of Enthalpy of Formation:

-

From the heat of combustion at constant volume (ΔUc), calculate the enthalpy of combustion at constant pressure (ΔHc) using the equation: ΔHc = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Use Hess's Law to calculate the standard enthalpy of formation (ΔHf°) of CHP from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Heat Capacity and Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat capacity of this compound and to study its phase transitions (e.g., melting).

Objective: To determine the heat capacity and melting point of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Reference material (e.g., an empty sealed pan)

-

High-purity purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small sample (5-10 mg) of this compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to prevent volatilization of the liquid sample during the experiment.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the desired temperature program. For melting point determination, a heating rate of 5-10 °C/min is typical. For heat capacity measurements, a modulated DSC (MDSC) approach is often used for higher accuracy.

-

-

Data Acquisition:

-

Initiate the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point will be observed as an endothermic peak on the DSC thermogram. The onset of the peak is typically taken as the melting temperature. The area under the peak corresponds to the enthalpy of fusion.

-

For heat capacity, the displacement of the baseline in the heat flow signal is proportional to the heat capacity of the sample. In MDSC, the heat capacity is calculated from the amplitude of the modulated heat flow signal.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the melting point (peak onset) and the enthalpy of fusion (peak area).

-

Calculate the specific heat capacity (Cp) from the DSC data, using appropriate calibration standards (e.g., sapphire).

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis of this compound

One common method for the synthesis of this compound is the direct alkylation of 2-pyrrolidinone with a cyclohexyl halide.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the major steps in determining the enthalpy of combustion.

Phase Behavior of CHP-Water System

This diagram illustrates the temperature-dependent miscibility of this compound and water.

Applications in Drug Development

The unique solvent properties of this compound make it relevant in pharmaceutical applications.[1] Its ability to dissolve a wide range of organic molecules is beneficial in drug formulation and as a medium for chemical synthesis.[3] The pyrrolidone scaffold itself is a common motif in many biologically active compounds.[4] Furthermore, its temperature-responsive solubility in water opens possibilities for the development of thermo-responsive drug delivery systems. The thermodynamic data presented in this guide are essential for modeling and predicting the behavior of CHP in these complex systems.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use [mdpi.com]

N-Cyclohexyl-2-pyrrolidone safety and handling precautions for lab use

An In-depth Technical Guide to the Safe Handling of N-Cyclohexyl-2-pyrrolidone in a Laboratory Setting

For researchers, scientists, and professionals engaged in drug development, the safe handling of laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound (CHP), a solvent used in various applications, including the electronics and textiles industries.[1] Adherence to these guidelines is crucial to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may be fatal if inhaled.[2][3] The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[3]

GHS Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H330: Fatal if inhaled.[4]

NFPA 704 Rating: [5]

-

Health: 4 (Very short exposure could cause death or major residual injury)

-

Flammability: 1 (Materials that require considerable preheating before ignition can occur)

-

Instability/Reactivity: 0 (Normally stable, even under fire exposure conditions)

Toxicological Data

The following table summarizes the key toxicological data for this compound.

| Toxicity Data | Value | Species | Reference |

| LD50 Oral | 370 mg/kg | Rat | [2][4] |

| LD50 Oral | 657 mg/kg | Rabbit | [2] |

| LD50 Dermal | 1600 mg/kg | Rabbit | [2] |

| LC50 Inhalation | 120 ppm/1H | Rat | [2][6][7] |

| Draize test, eye | 100 mg | Rabbit | Severe[2] |

| Draize test, skin | 500 mg/24H | Rabbit | Severe[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value | Reference |

| Appearance | Clear, almost colorless to pale yellow liquid | [2][7] |

| Molecular Formula | C10H17NO | [2] |

| Molecular Weight | 167.25 g/mol | [2][3] |

| Boiling Point | 154 °C @ 7 mm Hg | [2] |

| Freezing/Melting Point | 12 °C | [2] |

| Flash Point | 145 °C (293 °F) | [2] |

| Autoignition Temperature | 225 °C (437 °F) | [2] |

| Specific Gravity/Density | 1.0070 g/cm³ | [2] |

| Vapor Pressure | 0.05 mm Hg @ 25 °C | [2] |

| Solubility | Soluble in water | [2] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][8]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Wash hands thoroughly after handling and before breaks.[2][3][5]

Storage:

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[2]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU). | [2][3][8] |

| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary depending on the task. | [2][3][5] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. | [2][3][9] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [2][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately. | [2][3][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [2][3][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately. | [2][3][5] |

Accidental Release Measures

A clear and practiced protocol for accidental releases is essential for laboratory safety.

Protocol for Spills:

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[3][5]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

-

Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, vermiculite, or a universal binder.[2][3][9]

-

Collection and Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[3][9]

-

Decontamination: Clean the affected area thoroughly.

Caption: Workflow for handling an accidental spill of this compound.

Fire-Fighting Measures

While this compound has a high flash point, it is still combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][5]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated. Vapors may be heavier than air and can spread along the ground.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent), and full protective gear.[2][3][5]

Experimental Protocols: Draize Test (General Overview)

The provided toxicological data, such as the Draize test results, are obtained through standardized experimental protocols. While the specific study details for this compound are not provided in the safety data sheets, a general methodology for the Draize eye and skin irritation tests is as follows. Note: These tests are now often replaced by alternative in vitro methods due to animal welfare concerns.

Draize Rabbit Eye Test (General Methodology):

-

A specified amount of the test substance (e.g., 100 mg for CHP) is applied to one eye of a conscious albino rabbit, with the other eye serving as a control.

-

The eyes are observed and scored for redness, swelling, and discharge at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

The severity of the irritation is classified based on the scores.

Draize Rabbit Skin Test (General Methodology):

-

The fur on a small patch of the rabbit's back is clipped.

-

A specific amount of the substance (e.g., 500 mg for CHP) is applied to the test site, which is then covered with a gauze patch.

-

After a set exposure time (e.g., 24 hours), the patch is removed, and the skin is evaluated for signs of irritation, such as erythema (redness) and edema (swelling).

-

Observations are made at various time points to assess the severity and reversibility of the skin reaction.

This technical guide provides a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all personnel handling this chemical are thoroughly familiar with its hazards and the established safety protocols. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

- 1. ashland.com [ashland.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. fishersci.es [fishersci.es]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. N-Cyclohexyl-2-pyrrolidinone - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

N-Cyclohexyl-2-pyrrolidone: A Toxicological Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological data for N-Cyclohexyl-2-pyrrolidone (CHP), a polar aprotic solvent used in various industrial applications. This document summarizes key toxicological endpoints, details experimental methodologies for cited studies, and visualizes relevant pathways and workflows to support researchers in understanding its safety profile.

Toxicological Data Summary

This compound (CAS No: 6837-24-7) exhibits moderate acute toxicity via oral and dermal routes and is classified as a severe skin and eye irritant.[1][2][3] It is not classified as a reproductive or developmental toxicant, is not considered genotoxic in in-vitro studies, and is not classified with respect to its carcinogenicity.[2][4]

Acute Toxicity

Studies in animal models have established the following lethal dose and concentration values:

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 370 mg/kg | Harmful if swallowed[1][3] |

| LD50 | Rabbit | Oral | 657 mg/kg | Harmful if swallowed[3] |

| LD50 | Rabbit | Dermal | 1600 mg/kg | Harmful in contact with skin[1][3] |

| LC50 | Rat | Inhalation | 120 ppm (1 hr) | Toxic by inhalation[1][3] |

Skin and Eye Irritation

CHP is a severe irritant to the skin and eyes.

| Endpoint | Species | Result | Classification |

| Skin Irritation | Rabbit | Severe Irritant / Causes burns | Causes severe skin burns and eye damage[1][3][5] |

| Eye Irritation | Rabbit | Severe Irritant | Causes serious eye damage[1][3] |

Genotoxicity

Based on available data from in-vitro studies, this compound is not considered to be genotoxic.

| Assay | System | Result |

| In-vitro studies | Not specified | Negative[2] |

Carcinogenicity

There is no classification for the carcinogenicity of this compound, likely due to a lack of long-term animal bioassays.[2][3]

| Endpoint | Species | Result |

| Carcinogenicity | Not specified | Not classified[2][3] |

Reproductive and Developmental Toxicity

Studies on pregnant rats and rabbits have shown no adverse fetal effects.

| Study Type | Species | Result |

| Teratogenesis | Rat, Rabbit | No treatment-related adverse effects on fetuses observed[1][4][6] |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments. While specific study reports for this compound are not publicly available, the protocols are based on internationally recognized OECD guidelines, which would have been followed to generate the cited data.

Acute Oral Toxicity Protocol (Based on OECD 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Healthy, young adult rats are typically used.[3]

-

Dosage: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

-

Procedure: Following administration, the animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoints: The primary endpoint is mortality, which is used to calculate the LD50 value. Other observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.

Skin Irritation/Corrosion Protocol (Based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of 0.5 mL of the test substance is applied to a small area of shaved skin and covered with a gauze patch for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

Eye Irritation/Corrosion Protocol (Based on OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are used for this test.

-

Procedure: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Lesions are scored based on a standardized scale to determine the irritation potential.

Teratogenesis Study Protocol (Rat and Rabbit)

This study was conducted to evaluate the potential of this compound to cause birth defects.[4]

-

Test Animals: 25 pregnant Sprague-Dawley rats and at least 15 pregnant Dutch-Belted rabbits per group.[4]

-

Dosage and Administration:

-

Examinations:

-

Dams were observed for clinical signs of toxicity and body weight changes.

-

Animals were euthanized just prior to term (day 20 for rats, day 29 for rabbits).[4]

-

Uterine contents were examined for the number of implantations, live and dead fetuses, and resorptions.

-

Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.

-

Bacterial Reverse Mutation Assay (Ames Test - Based on OECD 471)

This in-vitro assay is used to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). The plates are incubated for 48-72 hours.

-

Endpoint: A positive result is a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Potential Signaling Pathway Involvement

Direct studies on the signaling pathways affected by this compound are not available. However, research on the structurally related aprotic solvent, N-methyl-2-pyrrolidone (NMP), has shown that it can exert anti-inflammatory effects through the activation of Krüppel-like factor 2 (KLF2).[7] KLF2 is a transcription factor that regulates the expression of genes involved in inflammation and endothelial function. It is plausible that CHP, as a member of the same chemical class, may have similar interactions.

The proposed mechanism involves the upregulation of KLF2 by NMP, which in turn leads to a decrease in the expression of pro-inflammatory cytokines and adhesion molecules in monocytes and endothelial cells.[7] This suggests a potential therapeutic application for this class of compounds in inflammatory conditions such as atherosclerosis.

Conclusion

The available toxicological data for this compound indicate a profile of moderate acute toxicity, severe skin and eye irritation, and a lack of developmental toxicity, genotoxicity in in-vitro tests, or classification as a carcinogen. While detailed study reports are not always publicly accessible, the existing data, generated in accordance with standardized guidelines, provides a solid foundation for risk assessment. Further research into the specific molecular mechanisms and signaling pathways affected by CHP would provide a more complete understanding of its biological activity and potential toxicological effects. The observed anti-inflammatory properties of the related compound NMP suggest a potential area for further investigation for this class of solvents.

References

- 1. This compound | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ashland.com [ashland.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fda.gov [fda.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. Teratogenesis study of this compound in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclohexyl-2-pyrrolidone: An In-Depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of N-Cyclohexyl-2-pyrrolidone (CHP), a solvent and chemical intermediate. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support environmental risk assessment and inform sustainable practices in industries where this chemical is utilized.

Executive Summary

This compound (CAS No. 6837-24-7) is a cyclic amide with applications in various industrial processes. Understanding its behavior in the environment is crucial for predicting its potential impact and persistence. Based on available data, CHP is classified as inherently biodegradable but not readily biodegradable. It exhibits a low potential for bioaccumulation in aquatic organisms. While resistant to hydrolysis under neutral and acidic conditions, its complete environmental degradation pathway involves microbial processes. Adsorption to soil and sediment is expected to be moderate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its distribution and behavior in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO | [1] |

| Molecular Weight | 167.25 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Water Solubility | Soluble | [3] |

| Vapor Pressure | < 0.07 hPa @ 20°C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.16 |

Environmental Fate and Degradation

The environmental fate of a chemical is governed by a combination of transport and transformation processes, including biodegradation, hydrolysis, photolysis, and partitioning between environmental compartments.

Biodegradation

Biodegradation is a key process for the removal of this compound from the environment. Studies conducted under the OECD 301 guidelines indicate that CHP is not readily biodegradable.

Table 2: Summary of Aerobic Biodegradation Data for this compound

| Test Guideline | Inoculum | Duration | Result | Conclusion | Reference |

| OECD 301F (Manometric Respirometry) | Activated sludge | 28 days | 32% degradation | Not readily biodegradable | |

| OECD 301B (CO₂ Evolution) | Activated sludge | 28 days | 33% degradation | Not readily biodegradable |

While not readily biodegradable, the observed degradation suggests that this compound is inherently biodegradable, meaning it has the potential to be broken down by microorganisms under favorable conditions over a longer period.

Specific studies detailing the complete biodegradation pathway of this compound are limited. However, based on the metabolism of the structurally related compound N-methyl-2-pyrrolidone (NMP) and general pathways for the microbial degradation of cyclic amides, a plausible pathway can be proposed.[4][5][6][7][8] The initial steps likely involve the opening of the pyrrolidone ring through hydrolysis of the amide bond, followed by further degradation of the resulting intermediates. Hydroxylation of the cyclohexyl ring is another potential initial transformation step.

References

- 1. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 6. petroleumhpv.org [petroleumhpv.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. ashland.com [ashland.com]

Methodological & Application

N-Cyclohexyl-2-pyrrolidone in Catalysis Research: An Examination of Current Applications

Despite extensive investigation, N-Cyclohexyl-2-pyrrolidone (CHP) does not have a well-documented role as a catalyst or a ligand in mainstream catalysis research. A comprehensive review of scientific literature and chemical databases reveals that while the pyrrolidone structural motif is present in various catalytic systems, this compound itself is predominantly utilized as a solvent in industrial processes, particularly in the electronics and textile industries.[1] This document summarizes the current state of knowledge and explores the potential, though currently unrealized, applications of CHP in catalysis.

Industrial and Alternative Applications

This compound is a colorless to yellow liquid with a high boiling point and low vapor pressure.[1] Its primary industrial applications include:

-

Photoresist Stripper: Used in the electronics industry for the removal of photoresists from semiconductor wafers.[1]

-

Dye Carrier: Employed in the textile industry to facilitate the dyeing of synthetic fibers.[1]

-

Solvent: Its solvency for a range of organic compounds makes it useful in various cleaning and formulation processes.[2]

-

Metal Extraction: Studies have shown its ability to act as an extractant for certain metals, such as palladium(II) and rhenium(VII), from acidic solutions, complexing with the metal ions via its carbonyl oxygen.[3][4]

The Pyrrolidone Scaffold in Catalysis

While CHP itself is not a prominent figure in catalysis literature, the broader family of N-substituted pyrrolidones and the fundamental pyrrolidine ring are integral to various catalytic applications.

-

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts, facilitating a variety of asymmetric transformations.

-

Ligands for Metal Catalysis: The pyrrolidone structure is a key component in the design of ligands for transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions.[5]

-

Nanoparticle Stabilization: Polymers containing N-vinylpyrrolidinone have been synthesized and used to stabilize bimetallic nanoclusters (e.g., Pd/Au) for catalytic asymmetric oxidation reactions.[6] In these systems, the polymer acts as a chiral inducer.[6]

Potential Role of this compound in Catalysis

The demonstrated ability of this compound to coordinate with palladium(II) ions suggests a theoretical potential for it to act as a ligand in palladium-catalyzed reactions.[3] The nitrogen and carbonyl oxygen atoms could serve as coordination sites, and the cyclohexyl group would introduce specific steric bulk around the metal center, which could influence the catalytic activity and selectivity.

A hypothetical workflow for investigating the potential of CHP as a ligand in a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is presented below.

Caption: Hypothetical workflow for testing this compound as a ligand.

Experimental Protocols: A Note on Uncharted Territory

Due to the lack of specific literature precedents, detailed experimental protocols for the application of this compound in catalysis research cannot be provided. Researchers interested in exploring its potential would need to develop and optimize protocols based on standard procedures for similar catalytic reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. This would involve systematically screening reaction parameters, including:

-

Catalyst Loading: The molar ratio of the palladium precursor to this compound.

-

Solvent: While CHP could potentially act as both ligand and solvent, other solvents would likely need to be evaluated.

-

Base: The choice of base is critical in many cross-coupling reactions.

-

Temperature: Optimizing the reaction temperature to balance reaction rate and catalyst stability.

Quantitative Data: A Call for Future Research

As there are no established catalytic systems employing this compound, there is no quantitative data (e.g., reaction yields, turnover numbers, enantiomeric excess) to summarize. The generation of such data would be the primary objective of any future research in this area.

A hypothetical table for summarizing initial screening results is presented below to guide potential future investigations.

| Entry | Pd Precursor (mol%) | CHP (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 12 | TBD |

| 2 | Pd(OAc)₂ (2) | 8 | K₂CO₃ | Toluene | 100 | 12 | TBD |

| 3 | Pd₂(dba)₃ (1) | 4 | K₃PO₄ | Dioxane | 110 | 12 | TBD |

| 4 | Pd₂(dba)₃ (1) | 8 | K₃PO₄ | Dioxane | 110 | 12 | TBD |

| 5 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | DMF | 80 | 24 | TBD |

TBD: To Be Determined

Signaling Pathways and Logical Relationships

In the context of a hypothetical palladium-catalyzed cross-coupling reaction where this compound acts as a ligand, the general catalytic cycle would likely follow the established mechanistic pathway of oxidative addition, transmetalation, and reductive elimination. The logical relationship of these steps is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Cyclohexyl-2-pyrrolidone as a Reaction Medium for Organometallic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N-Cyclohexyl-2-pyrrolidone (CHP) as a reaction medium for various organometallic cross-coupling reactions. While direct, published examples of CHP as the primary solvent for these specific transformations are limited, its physicochemical properties suggest it may serve as a valuable alternative to more conventional solvents. This document outlines the pertinent properties of CHP, offers generalized protocols for key organometallic reactions where CHP could be employed, and provides diagrams of the fundamental catalytic cycles and a general experimental workflow.

Properties of this compound (CHP)

This compound is a high-boiling, polar aprotic solvent with excellent solvency for a wide range of organic and inorganic compounds.[1][2] Its properties make it a candidate for use in organometallic catalysis, particularly in reactions requiring elevated temperatures and good solubility of reactants and catalysts.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6837-24-7 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO | [4][5] |

| Molecular Weight | 167.25 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 284 °C (543 °F; 557 K) | [4] |

| Melting Point | 12 °C (54 °F; 285 K) | [4] |

| Density | 1.007 g/cm³ | [4] |

| Solubility | Soluble in most organic solvents | [2][6] |

| Vapor Pressure | Low | [2][4] |

| Thermal Stability | Good | [3] |

Potential Advantages of CHP in Organometallic Reactions

-

High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can be beneficial for activating less reactive substrates and accelerating slow catalytic processes.[2][4]

-

Excellent Solvency: Its ability to dissolve a broad spectrum of organic compounds and organometallic catalysts can lead to homogeneous reaction mixtures, potentially improving reaction rates and yields.[2][3][6]

-

Polar Aprotic Nature: As a polar aprotic solvent, CHP can stabilize charged intermediates and catalysts, which is often crucial in the catalytic cycles of cross-coupling reactions.[2]

-

Chemical Stability: CHP is resistant to hydrolysis by acids and bases, providing a robust medium for reactions that require such conditions.[6]

Generalized Experimental Protocols

The following protocols are generalized procedures for common palladium-catalyzed cross-coupling reactions. The use of this compound as a solvent in these reactions is proposed based on its favorable properties. Note: These protocols have not been empirically validated with CHP and would require optimization of reaction conditions, including temperature, reaction time, and catalyst/ligand system.

General Experimental Workflow

A typical workflow for performing a palladium-catalyzed cross-coupling reaction is outlined below. All reactions involving organometallic reagents should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Table 2: Generalized Protocol for Suzuki-Miyaura Coupling using CHP

| Parameter | Condition/Reagent |

| Aryl Halide | 1.0 mmol |

| Boronic Acid/Ester | 1.2 - 1.5 mmol |

| Palladium Catalyst | e.g., Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) |

| Ligand (if needed) | e.g., PPh₃, SPhos, XPhos (1-10 mol%) |

| Base | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) |

| Solvent | This compound (CHP) (3-5 mL) |

| Temperature | 80 - 150 °C |

| Time | 2 - 24 h |

Protocol:

-

To an oven-dried Schlenk flask, add the aryl halide, boronic acid or ester, palladium catalyst, ligand (if necessary), and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed this compound via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-